

Application Notes and Protocols: 1H-Indole-2-Carbohydrazide in Medicinal Chemistry

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Compound of Interest

Compound Name: *1H-indole-2-carbohydrazide*

Cat. No.: B185677

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1H-Indole-2-carbohydrazide** is a heterocyclic compound derived from indole, a prominent scaffold in numerous natural products and synthetic molecules.^[1] Due to its versatile chemical reactivity and the diverse biological activities associated with the indole nucleus, **1H-indole-2-carbohydrazide** has emerged as a crucial building block in medicinal chemistry.^{[2][3]} The carbohydrazide moiety (-CONHNH₂) is a key pharmacophore that acts as both a hydrogen bond donor and acceptor, enabling strong interactions with various biological targets.^{[3][4]} This scaffold has been extensively utilized to develop novel therapeutic agents with a wide range of pharmacological effects, including anticancer, antimicrobial, and antidiabetic properties.^{[5][6][7]}

Application Notes

Anticancer Activity

Derivatives of **1H-indole-2-carbohydrazide** have demonstrated significant potential as anticancer agents, operating through multiple mechanisms of action.

- **Tubulin Polymerization Inhibition:** A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.^{[1][8][9]} Molecular docking studies suggest that these compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle essential for cell division.^{[1][8][10]} Numerous derivatives, including furanyl-,

thiophenyl-, and pyrrolyl-substituted indole-2-carbohydrazides, have shown potent antiproliferative activity against a wide panel of human cancer cell lines, with GI50 values in the nanomolar range.[1][10][11][12] For instance, derivative 6i, a thiophenyl-3-phenyl-**1H-indole-2-carbohydrazide**, exhibited a lethal concentration (LC50) of 71 nM against COLO 205 colon cancer cells.[1][9]

- VEGFR-2 Inhibition and Anti-Angiogenesis: Certain **1H-indole-2-carbohydrazide** derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[13][14] By inhibiting VEGFR-2 and its downstream signaling pathways, these compounds can suppress the formation of new blood vessels required for tumor growth and metastasis.[13][14] Compound 24f, for example, displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines (GI50 values of 8.1 and 7.9 μ M, respectively) while being inactive against normal cells.[13][14] Its anti-angiogenic effects were confirmed through various assays, including the chick chorioallantoic membrane (CAM) and human umbilical vein endothelial cell (HUVEC) migration assays.[13][14]
- Induction of Apoptosis: Beyond cell cycle arrest, these compounds can induce apoptosis by modulating the expression of key regulatory proteins.[13] Western blot analysis has shown that some derivatives increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[13]

Antimicrobial Activity

The **1H-indole-2-carbohydrazide** scaffold has been used to synthesize compounds with broad-spectrum antimicrobial activity.

- Antibacterial and Antifungal Activity: Novel derivatives have been tested against various pathogens, including *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*, and *Aspergillus niger*.[7] Several compounds exhibited excellent antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μ g/mL, comparable to standard drugs.[7]
- Antitubercular Activity: The scaffold has shown promise in the development of agents against *Mycobacterium tuberculosis*.[7] In silico molecular docking studies suggest that these

compounds may act by inhibiting mycobacterial enoyl reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.[7]

Antidiabetic Activity (α -Glucosidase Inhibition)

By applying molecular hybridization techniques, researchers have designed and synthesized **1H-indole-2-carbohydrazide** derivatives that act as potent α -glucosidase inhibitors.[6] This enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia. A series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent inhibitory activity, with IC₅₀ values significantly lower than the standard drug, acarbose.[6] For example, compound 11d was found to be approximately 119 times more potent than acarbose.[6]

Other Therapeutic Applications

- CB1 Receptor Allosteric Modulators: Structurally related 1H-indole-2-carboxamides have been synthesized and evaluated as negative allosteric modulators of the cannabinoid type 1 (CB1) receptor.[15][16] These modulators can fine-tune the endocannabinoid system, which is involved in processes like pain, appetite, and memory.[15]
- Antiplatelet Aggregation: N-acylhydrazone derivatives of **1H-indole-2-carbohydrazide** have been investigated for their ability to inhibit platelet aggregation induced by agents like arachidonic acid (AA) and collagen.[17]

Quantitative Data Summary

Table 1: Antiproliferative Activity of Selected **1H-Indole-2-Carbohydrazide** Derivatives

Compound ID	Cancer Cell Line	Activity Type	Value (μM)	Reference
6i	COLO 205 (Colon)	LC50	0.071	[1][9]
6i	SK-MEL-5 (Melanoma)	LC50	0.075	[1][9]
26	A549 (Lung)	IC50	0.19	[8][12]
27b	HepG2 (Liver)	IC50	0.34	[8][12]
27d	A549 (Lung)	IC50	0.43	[8][12]
27b-27d	HuCCA-1 (Bile Duct)	IC50	<0.5	[8][12]
12	MCF-7 (Breast)	IC50	3.01	[13]
4e	Average (MCF-7, A549, HCT)	IC50	2.0	[5][18]
24f	HCT116 (Colon)	GI50	8.1	[13][14]
24f	SW480 (Colon)	GI50	7.9	[13][14]

| 5a, 6b | Leukemia, Colon, Breast, etc. | GI50 | <0.4 | [10][11] |

Table 2: Antimicrobial Activity of Selected **1H-Indole-2-Carbohydrazide** Derivatives

Compound Class	Pathogen	Activity Type	Value (μg/mL)	Reference
Disubstituted Hydrazides	<i>S. aureus</i> , <i>E. coli</i> , <i>S. Typhi</i>	MIC	1.56 - 6.25	[7]
Disubstituted Hydrazides	<i>C. albicans</i> , <i>A. flavus</i> , <i>A. niger</i>	MIC	1.56 - 6.25	[7]

| Disubstituted Hydrazides | *M. tuberculosis* | MIC | 1.56 - 6.25 | [7] |

Table 3: α -Glucosidase Inhibitory Activity of **1H-Indole-2-Carbohydrazide** Derivatives

Compound ID	Activity Type	Value (μ M)	Reference
11a-o (Series)	IC50	6.31 - 49.89	[6]
11d	IC50	6.31	[6]

| Acarbose (Standard) | IC50 | 750.0 | [6] |

Experimental Protocols

Protocol 1: General Synthesis of **1H-Indole-2-Carbohydrazide**

This protocol describes the synthesis of the core scaffold from its corresponding ester.[6][17] [19]

Materials:

- Methyl or Ethyl 1H-indole-2-carboxylate
- Hydrazine hydrate (99%)
- Ethanol
- Deionized water

Procedure:

- Dissolve the starting material, methyl 1H-indole-2-carboxylate (1 equivalent), in ethanol.
- Add an excess of hydrazine hydrate (e.g., 3 to 15 equivalents) to the solution.[6][17]
- Stir the reaction mixture at room temperature or reflux for 2-6 hours.[6][17] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture.

- Add cold water to the mixture to precipitate the product.[6]
- Collect the white precipitate of **1H-indole-2-carbohydrazide** by filtration.
- Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[5]

Protocol 2: Synthesis of N'-Substituted-1H-indole-2-carbohydrazide Derivatives (Hydrazones)

This protocol outlines the condensation reaction between **1H-indole-2-carbohydrazide** and an aldehyde to form a hydrazone derivative.[17][19]

Materials:

- **1H-indole-2-carbohydrazide**
- Substituted aromatic or heterocyclic aldehyde (1 equivalent)
- Ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Suspend **1H-indole-2-carbohydrazide** (1 equivalent) in ethanol (10 mL per mmol of hydrazide).
- Add the appropriate aldehyde (1 equivalent) to the suspension.
- Add a catalytic amount of glacial acetic acid (e.g., a few drops).
- Heat the reaction mixture to reflux and maintain for 2-18 hours, monitoring by TLC.[17][19]
- After the reaction is complete, allow the mixture to cool to room temperature.
- The precipitated product is collected by filtration.

- The crude product is washed with cold ethanol and can be purified by crystallization from a suitable solvent (e.g., ethanol).[19]

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[5][18]

Materials:

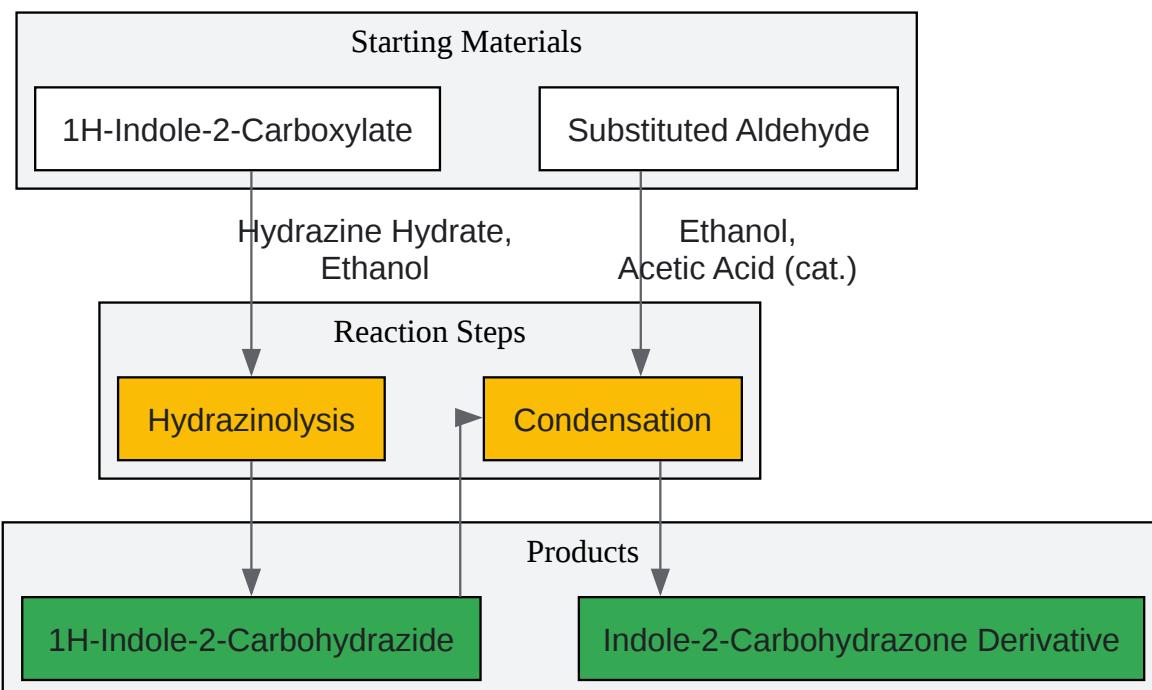
- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Synthesized compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Phosphate-Buffered Saline (PBS)
- DMSO
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow attachment.
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).[5]
- Incubate the plates for 48-72 hours.
- After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

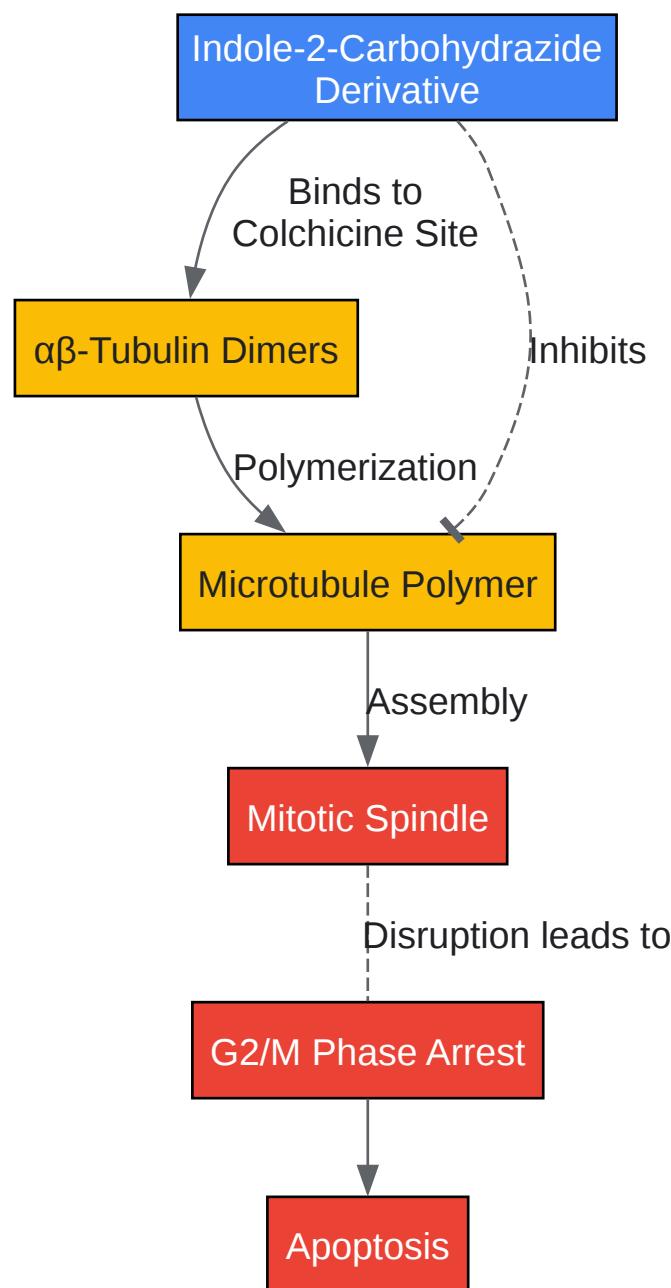
- Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50/GI50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

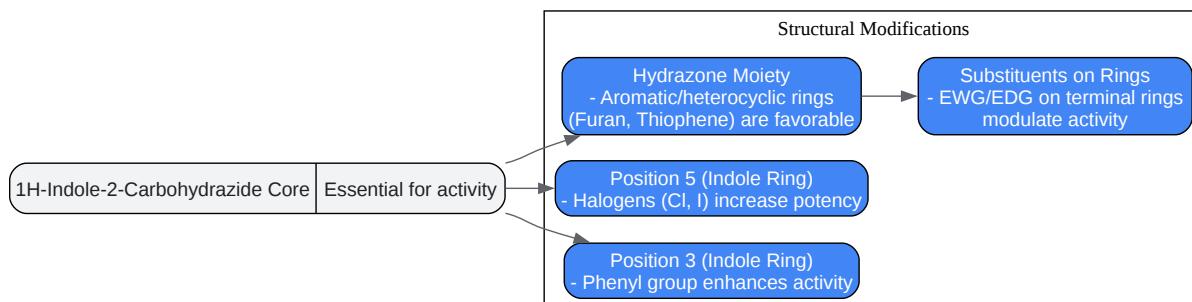


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Caption: General synthesis workflow for **1H-indole-2-carbohydrazide** and its derivatives.

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Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.



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Caption: Key structure-activity relationships (SAR) for **1H-indole-2-carbohydrazide** derivatives.

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